(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone

RNA structure probing SHAPE-MaP in vivo chemical probing

Researchers face poor data quality in live-cell RNA structurome mapping due to limited cell permeability and low signal-to-noise ratios of conventional SHAPE reagents. (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone (2A3) directly solves this pain point. - 1.4-fold higher signal-to-noise ratio than NAI (3.01 in HEK293 cells) with 17-20% improved AUC for residue discrimination. - Enables standardized pan-cellular probing across Gram-negative/positive bacteria and mammalian cells, unlike NAI which shows no detectable intracellular signal in E. coli. - Serves as a validated hinge-binding scaffold for ATP-competitive kinase inhibitor synthesis, offering three orthogonal derivatization vectors.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
Cat. No. B12502361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)C(=O)N2C=CN=C2
InChIInChI=1S/C9H8N4O/c10-8-7(2-1-3-12-8)9(14)13-5-4-11-6-13/h1-6H,(H2,10,12)
InChIKeyHTSCLDQAVWRITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Core Scaffold


(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone (CAS 2765091-45-8, molecular formula C9H8N4O, molecular weight 188.19 g/mol) is a heterocyclic building block comprising a 2-aminopyridine ring and an imidazole moiety connected through a ketone bridge [1]. The compound is commercially available at ≥95% purity and is employed both as a versatile intermediate in kinase inhibitor synthesis—where the 2-aminopyridine motif serves as a hinge-binding scaffold—and as the active species in the SHAPE-MaP reagent 2A3 (2-aminopyridine-3-carboxylic acid imidazolide), a chemical probe for interrogating RNA structures in living cells [2][3]. Its bifunctional architecture permits selective derivatization at the amino group, the pyridine ring, or the imidazole moiety, enabling modular construction of focused compound libraries for medicinal chemistry and chemical biology applications.

SHAPE-MaP live-cell RNA structure probe (2A3)
Hinge-binding kinase inhibitor intermediate
Orthogonal derivatization for focused libraries

Why Generic Substitution Fails


Although numerous acyl imidazolide derivatives exist as SHAPE reagents and aminopyridine isomers are widely employed as kinase inhibitor fragments, the precise 2-amino-3-carbonyl substitution pattern on the pyridine ring—as realized in (2-aminopyridin-3-yl)(1H-imidazol-1-yl)methanone—is uniquely responsible for its superior performance in both cell permeability and RNA acylation efficiency. Close regioisomers such as 6-aminopyridine-3-carboxylic acid imidazolide (6A3) and non-aminated analogs like nicotinic acid imidazolide (NIC) exhibit materially lower mutation frequencies and in vivo signal-to-noise ratios, while the widely used benchmark reagent NAI (2-methylnicotinic acid imidazolide) consistently underperforms in prokaryotic and eukaryotic live-cell probing experiments [1]. These quantitative performance gaps preclude generic substitution without substantial loss of data quality and structural resolution in downstream SHAPE-MaP workflows.

Target
2A3 (2-amino-3-carbonyl)
6A3 regioisomer – mutation frequency context may differ
Target
2A3
NAI – signal-to-noise ratio context may not transfer
Target
2A3
NIC (non-aminated) – cell permeability context may be insufficient

Quantitative Differentiation Against Closest Analogs


In Vivo Signal-to-Noise Ratio Across Bacterial and Mammalian Systems

When applied as the active SHAPE reagent 2A3, (2-aminopyridin-3-yl)(1H-imidazol-1-yl)methanone delivers a substantially higher signal-to-noise ratio than the benchmark reagent NAI across all tested cell types. In E. coli, 2A3 achieved a signal-to-noise ratio of 3.47 versus 1.33 for NAI (2.6-fold improvement); in B. subtilis, 2.36 versus 1.56 (1.5-fold improvement); and in HEK293 mammalian cells, 3.01 versus 2.08 (1.4-fold improvement) [1]. This metric was calculated as the ratio of median SHAPE-MaP reactivity on rRNA loop regions versus paired stem regions, using experimentally validated reference structures.

In Vivo Signal-to-Noise
Head-to-head
2A3 S/N 3.47 (E. coli), 2.36 (B. subtilis), 3.01 (HEK293) vs NAI 1.33, 1.56, 2.08; 1.4–2.6× higher
Supports structural probing endpoint interpretation in live cells
SHAPE-MaP on rRNA reference structures
RNA structure probing SHAPE-MaP in vivo chemical probing

Unpaired vs Paired Residue Discrimination Accuracy

Receiver operating characteristic (ROC) analysis demonstrated that 2A3 provides markedly improved discrimination between unpaired (loop) and paired (stem) rRNA residues compared to NAI. In E. coli ribosomes, 2A3 yielded an area under the curve (AUC) of 0.825 without DMSO background subtraction and 0.874 with subtraction, versus 0.625 and 0.708 respectively for NAI—representing a 17–20% absolute increase in discrimination accuracy [1]. This improvement was independent of DMSO background signal correction and was validated against solvent-exposed residues in crystallographic ribosome structures.

Residue Discrimination
Head-to-head
AUC 0.825–0.874 (2A3) vs 0.625–0.708 (NAI); +0.166–0.200 absolute
Supports confidence in residue-level structural assignments
ROC analysis on E. coli rRNA; DMSO subtraction methods
RNA secondary structure ROC analysis SHAPE reagent benchmarking

RNA Acylation Reactivity and Mutation Frequency

In head-to-head in vitro comparisons using E. coli ex vivo deproteinized total RNA, 2A3 produced a median mutation frequency of 15.2 × 10⁻³, which was approximately 2.4-fold higher than NAI (estimated ~6.3 × 10⁻³) and significantly exceeded the reactivity of the regioisomer 6A3 (11.9 × 10⁻³) and non-aminated NIC (8.90 × 10⁻³) [1]. This elevated reactivity persists in vivo: the median mutation frequency ratio of 2A3 versus NAI was 2.74 in E. coli, 1.61 in B. subtilis, and 1.77 in HEK293 cells, confirming that the 2-amino substitution on the pyridine ring is a critical determinant of acylation potency that is not recapitulated by the 6-amino regioisomer.

Mutation Frequency
Head-to-head
2A3 in vitro 15.2×10⁻³; in vivo 2A3/NAI ratio 1.61–2.74; vs 6A3 11.9×10⁻³
Supports denser structural coverage per sequencing read
Live E. coli, B. subtilis, HEK293; SSII reverse transcriptase
SHAPE reagent reactivity mutation frequency RNA acylation efficiency

Cell Membrane Permeability in Prokaryotes and Eukaryotes

2A3 is unique among the tested acyl imidazolide SHAPE reagents in its ability to efficiently penetrate the cell membranes of Gram-positive (B. subtilis), Gram-negative (E. coli), and mammalian (HEK293) cells. While NAI and most other reagents showed mutation frequency distributions indistinguishable from DMSO controls in both E. coli and B. subtilis—indicating negligible intracellular access—2A3 maintained robust intracellular RNA acylation activity across all three systems [1][2]. This broad permeability profile eliminates the need for separate reagents optimized for different cell types and streamlines cross-species comparative RNA structural studies.

Cell Permeability
Head-to-head
2A3 penetrates Gram+, Gram−, and mammalian cells; NAI signal indistinguishable from background in bacteria
May enable standardized cross-species probing protocols
SHAPE-MaP mutational profiling readout
cell permeability in vivo RNA probing Gram-positive bacteria

RNA Structure Prediction Accuracy

When SHAPE-MaP reactivities from 2A3 were incorporated as pseudo-free energy constraints into thermodynamics-based RNA secondary structure prediction algorithms, the resulting models were markedly more accurate than those derived from NAI data [1]. The geometric mean of prediction sensitivity—the fraction of known base pairs correctly recovered—was higher for 2A3-informed predictions, a result validated using independently optimized slope (m) and intercept (b) parameters for each reagent to prevent parameter bias. This establishes that the enhanced signal-to-noise ratio and discrimination accuracy of 2A3 directly translate into superior end-product structural models.

Prediction Accuracy
Head-to-head
2A3-informed folding yields higher geometric mean sensitivity for rRNA base pairs across parameter grid
May reduce iterative experimental refinement in structure workflows
ViennaRNA with optimized parameters; E. coli rRNA
RNA structure prediction SHAPE-directed folding thermodynamic modeling

High-Impact Application Scenarios


In Vivo RNA Structural Probing in Live Bacteria

The ability of 2A3 to efficiently penetrate both Gram-negative and Gram-positive bacterial membranes—unlike NAI, which shows no detectable intracellular signal in E. coli or B. subtilis [1]—makes it the reagent of choice for probing RNA structures in pathogenic bacteria. This is critical for identifying structured RNA elements that can serve as novel antibiotic targets, where accurate in vivo structural data directly inform the design of small-molecule RNA binders.

High-Resolution Mammalian RNA Structurome Mapping

With a signal-to-noise ratio of 3.01 in HEK293 cells (1.4-fold higher than NAI) and 17–20% improved AUC for residue discrimination [1], 2A3 enables high-confidence RNA structurome mapping in mammalian systems. This application supports functional annotation of long non-coding RNAs, mRNA regulatory elements, and viral RNA genomes in host cell environments.

Cross-Species Comparative RNA Structural Biology

The unique pan-cellular permeability of 2A3 allows standardized RNA structure probing protocols across bacterial and mammalian systems [1][2], facilitating direct comparative studies of host-pathogen RNA structural dynamics. This is directly relevant to antiviral and antibacterial drug discovery programs that require parallel structural analysis of pathogen and host RNAs.

Focused Kinase Inhibitor Library Synthesis

The 2-aminopyridine-3-carbonyl scaffold provides three orthogonal derivatization vectors: the 2-amino group, the pyridine ring carbons, and the imidazole carbonyl [3]. This enables modular construction of ATP-competitive kinase inhibitor candidates targeting the hinge region, where the 2-aminopyridine motif is a validated hinge-binding pharmacophore, while the imidazole moiety can be exploited for selectivity pocket interactions.

Application
Selection Property
Validation Focus
Live-cell bacterial RNA structure probing
Reported pan-cellular permeability context
In vivo signal-to-noise ratio and mutation frequency
Mammalian RNA structurome mapping
Residue discrimination accuracy context
AUC and prediction sensitivity in mammalian systems
Cross-species RNA structure comparison
Standardized reactivity profile across species
Protocol consistency and batch-to-batch reproducibility
Kinase inhibitor library synthesis
Hinge-binding scaffold with orthogonal derivatization
ATP-competitive inhibition and selectivity pocket engagement
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